REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1[N:4]=[C:5](N)[S:6][CH:7]=1.[C:11]([Cu])#[N:12]>>[F:1][C:2]([F:10])([F:9])[C:3]1[N:4]=[C:5]([C:11]#[N:12])[S:6][CH:7]=1
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
FC(C=1N=C(SC1)N)(F)F
|
Name
|
CuCN
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=C(SC1)C#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |